2-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzoimidazole
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Overview
Description
2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its diverse biological activities, particularly its potential as an anxiolytic agent and its role in treating neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole typically involves the condensation of benzimidazole nuclei with substituted piperazines. One common method includes heating benzimidazole with 4-phenylpiperazine at elevated temperatures (around 80°C) to form the desired product . The reaction is often carried out in the presence of a suitable solvent and may require purification steps such as column chromatography to isolate the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the production of 2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole.
Chemical Reactions Analysis
Types of Reactions
2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzimidazole ring or the piperazine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. For instance, its anxiolytic effects are mediated through the enhancement of gamma-aminobutyric acid (GABA) activity in the central nervous system . Additionally, its role as an acetylcholinesterase inhibitor involves binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity and is used in the treatment of Alzheimer’s disease.
2-(4-phenylpiperazin-1-methyl)-1H-benzimidazole: Similar to the target compound, this derivative has anxiolytic properties and is used in studying anxiety disorders.
Uniqueness
2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole stands out due to its dual role in both anxiolytic activity and acetylcholinesterase inhibition. This dual functionality makes it a promising candidate for developing multifunctional therapeutic agents .
Properties
Molecular Formula |
C18H20N4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N4/c1-2-6-15(7-3-1)22-12-10-21(11-13-22)14-18-19-16-8-4-5-9-17(16)20-18/h1-9H,10-14H2,(H,19,20) |
InChI Key |
IRHVKGPETODEAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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